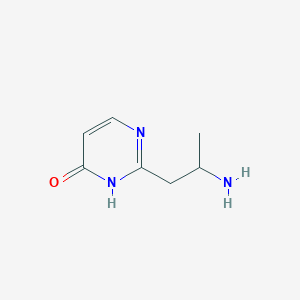

2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one

Description

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

2-(2-aminopropyl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H11N3O/c1-5(8)4-6-9-3-2-7(11)10-6/h2-3,5H,4,8H2,1H3,(H,9,10,11) |

InChI Key |

XJODHJCWLRBYRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=NC=CC(=O)N1)N |

Origin of Product |

United States |

Preparation Methods

Key Features:

- Reaction Components : Aromatic aldehyde, 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), urea.

- Catalysts : Acidic catalysts such as sulfuric acid, Lewis acids, ionic liquids, and heterogeneous solid acids.

- Conditions : Classical heating, microwave irradiation, ultrasound, or solvent-free conditions.

Catalytic Approaches Enhancing Preparation

Heterogeneous Catalysts

Recent studies have employed natural and recyclable catalysts such as granite and quartz, leveraging their acidity and surface properties to promote the reaction efficiently.

- Reactions conducted with granite or quartz in ethanol under reflux yielded dihydropyrimidinone derivatives in moderate to high yields (up to 68%).

- The catalysts could be recovered easily and reused without significant loss of activity.

- Substituted aromatic aldehydes bearing electron-donating or withdrawing groups reacted smoothly, demonstrating broad substrate scope.

Acid-Functionalized Mesoporous Materials

Sulfamic acid pyromellitic diamide-functionalized MCM-41 has been employed as a catalyst under solvent-free conditions, providing high yields (up to 99%) in short reaction times (~40 minutes). This approach aligns with green chemistry principles, reducing solvent waste and improving catalyst recyclability.

Ionic Liquids and Metal Catalysts

Ionic liquids such as Brønsted acids have been used to catalyze the synthesis, offering advantages like high yields and recyclability. Metal catalysts like molybdate sulfuric acid and Bi(III) sulfate have also been reported, facilitating the formation of dihydropyrimidinones with yields often exceeding 80%.

Solvent-Free and Microwave-Assisted Methods

The utilization of solvent-free conditions has gained prominence, with reactions proceeding efficiently at elevated temperatures (~80°C) in the absence of solvents, thus minimizing environmental impact. Microwave irradiation further accelerates the process, often completing reactions within 30–40 minutes with excellent yields.

| Catalyst | Substrate Scope | Yield (%) | Reaction Time |

|---|---|---|---|

| MCM-41-based nanomaterial | Aromatic aldehydes | 68–99 | 30–40 min |

| Brønsted ionic liquids | Aromatic aldehydes | Up to 99 | 40 min |

| Bi(III) sulfate | Various aldehydes | 70–85 | 1 hour |

Specific Synthetic Pathways

Multicomponent Condensation

The most common route involves the condensation of:

- Aromatic or heterocyclic aldehydes,

- 1,3-dicarbonyl compounds (such as ethyl acetoacetate),

- Urea or thiourea.

This reaction is typically catalyzed by acids or solid supports, under reflux or microwave conditions, yielding the dihydropyrimidinone core.

Use of Natural Catalysts

For example, granite and quartz catalyze the reaction efficiently in ethanol, with yields ranging from 60% to 68%. These catalysts facilitate the condensation by providing acidic sites and surface interactions, promoting cyclization to form the heterocycle.

Variations with Substituted Aldehydes and Dicarbonyls

Substituted aromatic aldehydes with electron-donating or withdrawing groups influence yields, with electron-withdrawing groups generally enhancing product formation. The reaction scope includes heterocyclic aldehydes, leading to diverse derivatives.

Data Summary and Reaction Conditions

| Preparation Method | Catalyst | Solvent | Temperature | Reaction Time | Typical Yield | Notes |

|---|---|---|---|---|---|---|

| Classical Biginelli | Acidic catalyst | Often ethanol or solvent-free | Reflux | 4–6 hours | 50–70% | Low yields with some substrates |

| Natural catalysts (granite/quartz) | Granite/quartz | Ethanol | Reflux | 3–4 hours | 60–68% | Reusable catalysts |

| Solid acid catalysts | Sulfamic acid-functionalized MCM-41 | Solvent-free | 80°C | 30–40 min | 68–99% | Environmentally friendly |

| Ionic liquids | [C2O2BBTA][TFA] | Solvent-free | 90°C | 40 min | Up to 99% | High efficiency and recyclability |

| Microwave irradiation | Various | Solvent-free | Microwave | 30–40 min | >85% | Rapid synthesis |

Research Findings and Verification

Multiple studies confirm that the use of solid supports and natural catalysts like granite and quartz significantly improves yields and reaction efficiency while aligning with green chemistry principles. The reaction tolerates a wide range of aldehyde substrates, including heterocyclic derivatives, enabling the synthesis of diverse dihydropyrimidinone derivatives.

Recent advances also include the development of asymmetric versions and enantioselective syntheses using chiral catalysts, although these are beyond the scope of the current compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidinone ring or the aminopropyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenated reagents and bases like sodium hydroxide or potassium carbonate are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with enzymes, receptors, or other proteins, modulating their activity. The pyrimidinone core can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The dihydropyrimidinone scaffold allows extensive substitution at positions 2 and 6, significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogues:

Key Structural Differences and Implications

- Aminoalkyl vs. Aromatic Substitutions: The 2-aminopropyl group in the target compound provides a flexible aliphatic amine, contrasting with the rigid 4-aminophenyl group in ’s analogue. The latter may exhibit stronger binding to aromatic receptors but reduced solubility .

- Cyclopropyl vs.

- Hydroxy and Amino Modifications: Hydroxy groups (e.g., ) enhance polarity and solubility, whereas tertiary amines (e.g., ) may facilitate protonation at physiological pH, affecting pharmacokinetics .

Biological Activity

2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one, a compound belonging to the dihydropyrimidinone class, has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anticancer, antioxidant, and neuroprotective effects.

Chemical Structure and Properties

The compound features a pyrimidine ring with an aminopropyl substituent at the 2-position, which contributes to its unique chemical reactivity. The molecular formula is , and its structure is characterized by the presence of nitrogen and oxygen atoms, indicating potential reactivity in various biological environments.

Antimicrobial Activity

Research indicates that derivatives of 3,4-dihydropyrimidinones exhibit significant antimicrobial properties. For instance, studies have shown that compounds within this class can effectively inhibit the growth of various bacterial strains. A study evaluated the antibacterial activity of several dihydropyrimidinone derivatives and reported promising results against both Gram-positive and Gram-negative bacteria .

| Compound Name | Activity | Target Bacteria |

|---|---|---|

| This compound | Antibacterial | E. coli, S. aureus |

| 6-Methyl-3,4-dihydropyrimidin-4-one | Antifungal | C. albicans |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. These studies suggest that this compound may inhibit cancer cell proliferation without affecting normal cells. For example, in one study, the compound demonstrated an IC50 value indicating effective cytotoxicity against specific cancer cell lines while maintaining low toxicity to normal cells .

Case Study: In Vitro Evaluation

In vitro assays conducted on different cancer cell lines revealed that the compound could significantly reduce cell viability at certain concentrations. The mechanism of action appears to involve modulation of metabolic pathways and inhibition of DNA synthesis without inducing apoptosis .

Antioxidant Activity

Antioxidant properties are another notable aspect of this compound. Research has indicated that this compound exhibits scavenging activity against free radicals. This property is crucial for mitigating oxidative stress-related damage in cells.

| Assay Method | Result |

|---|---|

| DPPH Scavenging | Moderate activity observed |

| ABTS Assay | Effective radical scavenging |

Neuroprotective Effects

Emerging research has highlighted the neuroprotective potential of this compound. Studies have shown that it can protect neuronal cells from excitotoxicity induced by glutamate and other neurotoxic agents. The protective effects were assessed using various models of neurodegeneration, demonstrating a decrease in cell death rates under stress conditions .

Mechanism of Neuroprotection

The neuroprotective effects are attributed to the compound's ability to modulate signaling pathways involved in neuronal survival and apoptosis prevention. This suggests potential therapeutic applications for neurodegenerative diseases or conditions associated with oxidative stress.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Aminopropyl)-3,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via the Biginelli reaction, a multicomponent condensation of urea/thiourea, an aldehyde, and a β-ketoester. Optimization involves adjusting catalysts (e.g., Lewis acids like FeCl₃), solvent systems (ethanol or acetic acid), and temperature (80–100°C). Microwave-assisted synthesis can reduce reaction time and improve yield .

- Validation : Monitor reaction progress via TLC and characterize intermediates using H/C NMR to confirm regioselectivity.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

- Methods :

- NMR : H NMR (δ 1.2–1.5 ppm for CH₂ groups, δ 6.5–7.5 ppm for pyrimidinone protons) and C NMR (carbonyl at ~160 ppm) .

- Mass Spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 196.1).

- IR : Stretching vibrations for C=O (~1680 cm⁻¹) and NH₂ (~3300 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Guidelines : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation; store in airtight containers at –20°C. Toxicity data are limited, so treat as a potential irritant (refer to SDS for 2-aminopyrimidine analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach :

- Dose-Response Analysis : Use standardized assays (e.g., IC₅₀ determination in enzyme inhibition studies) with controls for batch-to-batch variability .

- Metabolic Stability : Assess hepatic microsome stability to rule out false positives from metabolite interference .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to validate target binding vs. off-target effects .

Q. What experimental designs are suitable for evaluating the pharmacokinetic profile of this compound?

- Protocol :

- In Vivo Studies : Administer orally (5–50 mg/kg) in rodent models; collect plasma at intervals (0.5–24 hrs) for LC-MS/MS analysis.

- ADME Parameters : Calculate bioavailability (AUC), half-life (t₁/₂), and clearance using non-compartmental models .

- Tissue Distribution : Radiolabel the compound (e.g., C) to track accumulation in target organs .

Q. How can computational methods enhance understanding of this compound’s mechanism of action?

- Tools :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (e.g., GROMACS) over 100 ns to assess binding stability .

- QSAR Modeling : Corlate substituent effects (e.g., alkyl chain length) with activity using descriptors like logP and polar surface area .

Data Contradiction Analysis Example

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.